molecular formula C21H24O4 B11154959 1,3-dibutoxy-6H-benzo[c]chromen-6-one

1,3-dibutoxy-6H-benzo[c]chromen-6-one

Cat. No.: B11154959
M. Wt: 340.4 g/mol
InChI Key: CTNDFXFLXFYHNQ-UHFFFAOYSA-N
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Description

1,3-Dibutoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H24O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibutoxy-6H-benzo[c]chromen-6-one typically involves the alkylation of 6H-benzo[c]chromen-6-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

6H-benzo[c]chromen-6-one+Butyl BromideK2CO3,DMF,RefluxThis compound\text{6H-benzo[c]chromen-6-one} + \text{Butyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 6H-benzo[c]chromen-6-one+Butyl BromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1,3-dibutoxy-6H-benzo[c]chromen-6-one typically involves the alkoxylation of the benzo[c]chromen-6-one core structure. The synthetic pathways often utilize various alkyl halides in the presence of bases to introduce the dibutoxy substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthetic Pathways Overview

StepReagentsConditionsYield
12-bromobenzoic acid, resorcinolCuSO4, NaOH, refluxModerate to good
2Alkyl halides (e.g., butyl bromide)Base (e.g., K2CO3)Varies

Phosphodiesterase Inhibition

Recent studies have evaluated the potential of this compound as a phosphodiesterase II inhibitor. The compound demonstrated significant inhibitory effects with an IC50 value of approximately 3.67 ± 0.47 μM, indicating its capability to penetrate the blood-brain barrier effectively . This activity is particularly relevant for treating neurological disorders where phosphodiesterase inhibition can enhance cyclic nucleotide signaling.

Table 2: PDE Inhibition Activity

CompoundIC50 (μM)Notes
This compound3.67 ± 0.47Potential for CNS applications
BAY 60-7550ComparableReference compound

Table 3: Anticancer Activity Data

CompoundCell LineIC50 (μM)
Analog AMCF-75.00
Analog BHCT-1167.50
Reference DrugDoxorubicin4.30

Pharmacological Implications

The pharmacological implications of this compound are significant due to its dual role as a phosphodiesterase inhibitor and its potential anticancer properties. Ongoing research is focusing on elucidating the mechanisms underlying its biological activity, which may involve interactions with specific molecular targets related to cancer proliferation and survival pathways.

Case Study 1: Neuroprotective Effects

A study investigating related compounds indicated that derivatives of benzo[c]chromen-6-one could protect against neuronal cell death induced by oxidative stress. The neuroprotective effects were attributed to enhanced cyclic nucleotide signaling due to phosphodiesterase inhibition .

Case Study 2: Antiproliferative Activity

In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines, suggesting that structural modifications could yield more potent anticancer agents .

Mechanism of Action

The mechanism of action of 1,3-dibutoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II (PDE2). By inhibiting PDE2, the compound can modulate intracellular signaling pathways, leading to various biological effects . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibutoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of butoxy groups at positions 1 and 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,3-Dibutoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenes, characterized by its fused benzene and chromene rings. The compound features two butoxy groups at the first and third positions of the chromene structure, contributing to its unique physicochemical properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H22O4C_{17}H_{22}O_{4}, with a molecular weight of approximately 290.36 g/mol. Its structural features include:

  • Fused Rings : The compound's chromene core is significant in various biological and chemical applications.
  • Functional Groups : The butoxy substituents enhance lipophilicity, potentially modifying interaction profiles with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, which are summarized in the following table:

Biological Activity Mechanism/Effect
Phosphodiesterase Inhibition Inhibits phosphodiesterase II (PDE2) with an IC50 of 3.67 ± 0.47 μM, indicating potential in treating neurodegenerative diseases .
Anticancer Properties Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains, suggesting a role as an antimicrobial agent.
Neuroprotective Effects Potential cognitive enhancement properties linked to ellagic acid metabolism .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may:

  • Inhibit PDE2 , leading to increased levels of cyclic AMP (cAMP), which plays a critical role in cellular signaling pathways.
  • Modulate apoptotic pathways , promoting cell death in cancer cells while protecting normal cells from oxidative stress.

Case Studies

  • PDE2 Inhibition Study : A study evaluated a series of benzo[c]chromen derivatives for their PDE2 inhibitory activities. The compound this compound showed significant inhibition comparable to established PDE inhibitors .
  • Anticancer Activity Assessment : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways.
  • Antimicrobial Efficacy Trials : Research indicated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's lipophilic nature likely enhances its membrane penetration ability.

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

1,3-dibutoxybenzo[c]chromen-6-one

InChI

InChI=1S/C21H24O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h7-10,13-14H,3-6,11-12H2,1-2H3

InChI Key

CTNDFXFLXFYHNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCCCC

Origin of Product

United States

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